molecular formula C20H13N3OS2 B2942825 (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 850903-35-4

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2942825
CAS RN: 850903-35-4
M. Wt: 375.46
InChI Key: VEEOGFMXMDJZFD-XDOYNYLZSA-N
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Description

The compound is a derivative of 2-methyl-naphtho[1,2-d]thiazole . This is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry .


Synthesis Analysis

The synthesis of 2-methyl-naphtho[1,2-d]thiazole involves two intermediates: 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene . The synthetic craft of these intermediates is unstable, and the data fluctuate significantly .


Molecular Structure Analysis

The molecular structure of the related compound, 2-methyl-naphtho[1,2-d]thiazole, is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-methyl-naphtho[1,2-d]thiazole are complex and require careful analysis to enhance the yield and reduce the production cost .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound, 2-methyl-naphtho[1,2-d]thiazole, include a melting point of 92.5-98.5°C . It appears as pale yellow to yellow to pale brown crystals or powder .

Scientific Research Applications

Antiparasitic Activity

Thiazolides, including compounds structurally similar to (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide, exhibit broad-spectrum antiparasitic activities. They have been effective against a variety of helminths, protozoa, and enteric bacteria in both animals and humans (Müller et al., 2006) (Esposito et al., 2005).

Anticancer Potential

Some thiazole derivatives, including those with benzamide groups, have demonstrated promising anticancer activity against various human cancer cell lines. This activity is attributed to the structural features of these compounds (Tiwari et al., 2017). Additionally, modifications in the benzene ring of thiazolides can significantly impact their antiparasitic activity, hinting at their potential in cancer therapeutics (Ostapiuk et al., 2017).

Antimicrobial and Antiviral Properties

Thiazolides have demonstrated effectiveness against a range of viruses, bacteria, and intracellular and extracellular protozoan parasites, suggesting their potential as broad-spectrum antimicrobial agents. Their effectiveness spans various infectious agents in both animals and humans (Hemphill et al., 2012).

Application in Drug Discovery

Derivatives of benzo[d]thiazole, like the compound , are used as building blocks in drug discovery due to their diverse bioactivities and the ability to be substituted at various positions, offering extensive chemical exploration opportunities (Durcik et al., 2020).

Role in Supramolecular Chemistry

N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been investigated for their gelation behavior, emphasizing their role in supramolecular chemistry. Their structures enable various non-covalent interactions, influencing their gelation properties (Yadav & Ballabh, 2020).

Photochemical Reactions

Compounds like 2-(4-thiazolyl)-1H-benzimidazole, similar to the compound , have been studied for their photochemical reactions, particularly in the presence of singlet oxygen, indicating potential applications in photochemistry (Mahran et al., 1983).

Antioxidant Properties

Thiazole derivatives have been explored for their effects on pro- and antioxidant processes in liver tissues, indicating their potential as therapeutic agents due to their non-toxic nature to normal tissues (Shalai et al., 2021).

Future Directions

Future research could focus on enhancing the yield and reducing the production cost of 2-methyl-naphtho[1,2-d]thiazole . Additionally, further studies could investigate the potential applications of this compound in the photosensitive material industry .

properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c1-23-18-14-5-3-2-4-12(14)7-9-16(18)26-20(23)22-19(24)13-6-8-15-17(10-13)25-11-21-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEOGFMXMDJZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide

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